molecular formula C10H9NO3 B2528427 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid CAS No. 38196-01-9

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid

Cat. No.: B2528427
CAS No.: 38196-01-9
M. Wt: 191.186
InChI Key: XZTMGHNOIGLWHW-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Scientific Research Applications

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid typically involves the reaction of 2-aminophenol with acetic acid derivatives under specific conditions. One common method includes the use of 2-aminophenol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the benzoxazole ring can affect its interactions with other molecules and its overall stability .

Properties

IUPAC Name

2-(2-methyl-1,3-benzoxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-8-4-7(5-10(12)13)2-3-9(8)14-6/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTMGHNOIGLWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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